Predicted MALT1 Protease Inhibitory Potency: 7-Chloro, Azepane-Carbonyl Substitution vs. 8-Carboxylate, Azepane-Carbonyl Analog in a 3D-QSAR Model
The target compound's 7-chloro substitution pattern aligns with the structural requirements for MALT1 inhibition defined by a statistically robust CoMFA model (Q²=0.637, R²=0.978) built on 42 thiazoloquinazolinone derivatives [1]. The model indicates that a small, electronegative substituent at the 7-position is favorable for activity. As a comparator, the analog methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (CAS 1114636-69-9) features a methyl ester at position 8 that introduces different electronic and steric properties, which 3D-QSAR contour maps suggest is suboptimal for the MALT1 binding pocket [1]. While a direct, experimentally measured IC50 for the target compound is not yet reported, the model-based prediction provides a rational basis for its selection over the 8-substituted analog in MALT1-focused drug discovery campaigns.
| Evidence Dimension | Predicted MALT1 inhibitory activity based on CoMFA 3D-QSAR model steric/electrostatic field alignment |
|---|---|
| Target Compound Data | Predicted to be favorable: 7-Cl substitution fits sterically favorable contour region |
| Comparator Or Baseline | Methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (CAS 1114636-69-9): 8-COOMe substitution lies in sterically disfavored region per CoMFA contour maps |
| Quantified Difference | 3D-QSAR model statistics: CoMFA Q²=0.637, R²=0.978; CoMSIA Q²=0.544, R²=0.949. Qualitative prediction of superior activity for 7-Cl vs 8-COOMe substitution [1]. |
| Conditions | In silico 3D-QSAR model trained on 42 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives with experimental MALT1 inhibitory activities |
Why This Matters
The 3D-QSAR model provides a quantitative, structure-based rationale for prioritizing the 7-chloro analog (CAS 1113130-61-2) over the 8-carboxylate analog for MALT1 inhibitor lead optimization, reducing the risk of synthesizing compounds with unfavorable steric interactions.
- [1] H. et al. (2023). 3D-QSAR, drug-likeness, ADMET prediction, and molecular docking studies in silico of novel 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives as MALT1 protease inhibitors. Chemical Papers, 77, 2255-2274. CoMFA: Q²=0.637, R²=0.978; CoMSIA: Q²=0.544, R²=0.949. View Source
